molecular formula C21H18N4O4 B2497474 methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 1021037-66-0

methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B2497474
CAS No.: 1021037-66-0
M. Wt: 390.399
InChI Key: PBTSICOHFRIEOQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to an indole moiety substituted with a 5-methyl-1,3,4-oxadiazole ring via an acetamido bridge. This structure combines pharmacologically relevant motifs: the 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the indole scaffold is prevalent in bioactive molecules. The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling steps, with structural validation via spectroscopic methods (e.g., NMR, IR, mass spectrometry) .

Properties

IUPAC Name

methyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)17-11-25(18-6-4-3-5-16(17)18)12-19(26)22-15-9-7-14(8-10-15)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTSICOHFRIEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling reactions: The oxadiazole and indole units are then coupled through an acetamido linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is particularly significant due to its known biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate involves its interaction with biological macromolecules. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness lies in its indole-oxadiazole-acetamido-benzoate architecture. Key analogs and their distinguishing features include:

Compound Name Structural Features Key Differences
Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A22) Benzoate + benzimidazole (methoxy-substituted) + thioacetamido Replaces indole-oxadiazole with benzimidazole; sulfur atom in acetamido linkage.
Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (4g) Benzoate + ureido-phenyl-acetamido Substitutes indole-oxadiazole with a phenyl-ureido group; lacks heterocyclic indole/oxadiazole.
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzoate + benzimidazole (methyl-substituted) Simpler structure without acetamido or oxadiazole moieties.
  • Heterocyclic Influence : The indole-oxadiazole system in the target compound may enhance π-π stacking and metabolic stability compared to benzimidazole (A22) or ureido (4g) derivatives .

Analytical Characterization

All compounds in this class rely on NMR (1H/13C), IR, and mass spectrometry for structural confirmation . Elemental analysis (e.g., C, H, N percentages) is critical for purity assessment, as seen in benzo-1,4-oxathiin derivatives (C: 67.14%, H: 4.52%, N: 10.44%) .

Pharmacological Potential

While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds exhibit diverse activities:

  • 1,3,4-Oxadiazole-indole hybrids show antimicrobial and anticancer properties in prior studies .
  • Benzimidazole-thioacetamido analogs (A22) are explored for enzyme inhibition due to sulfur’s nucleophilic reactivity .
  • Ureido derivatives (4g) are investigated for receptor-binding roles, leveraging hydrogen-bonding capabilities .

Biological Activity

Methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a synthetic compound that incorporates a complex structure featuring an indole moiety and an oxadiazole ring. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This molecular structure includes:

  • An indole derivative
  • An acetamido group
  • A methyl oxadiazole unit

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds containing oxadiazole and indole moieties can exhibit significant anticancer properties by inhibiting key enzymes involved in tumor progression and survival pathways.

Anticancer Activity

Research indicates that derivatives of the oxadiazole and indole structures possess notable cytotoxic effects against several cancer cell lines. The compound's mechanism may involve:

  • Inhibition of cell proliferation : Studies using the MTT assay have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cells.
Cell LineIC50 (µM)
MCF-70.38
HeLa5.22
HCT1164.67

These values suggest a potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with oxadiazole and indole functionalities:

  • Study on Indole Derivatives : A study published in the Molecules journal highlighted that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .
  • Oxadiazole Compounds : Research focusing on oxadiazole derivatives has shown their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : In silico studies have indicated that this compound can effectively bind to targets such as GSK-3β, a crucial enzyme in cancer signaling pathways, thereby supporting its potential as an anticancer agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. However, further research is needed to assess its toxicity profile comprehensively.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate?

The synthesis involves multi-step reactions, typically starting with the formation of the 5-methyl-1,3,4-oxadiazole ring (via cyclization of thiosemicarbazides) followed by coupling to an indole intermediate. A common approach includes:

  • Step 1: Synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole via acetic acid reflux of 3-formylindole derivatives with thiosemicarbazides and sodium acetate .
  • Step 2: Acetamido linker introduction using chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3: Esterification with methyl 4-aminobenzoate.
    Key conditions: Control pH (8–9), temperature (60–80°C), and solvent choice (DMF for solubility). Purity is confirmed via HPLC (>95%) and NMR (δ 7.8–8.2 ppm for aromatic protons) .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action against biological targets?

The oxadiazole and indole moieties suggest potential interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Methodological steps include:

  • Target selection: Prioritize targets via structural homology (e.g., COX-2 PDB: 5KIR) using databases like PDB or UniProt.
  • Docking software: AutoDock Vina or Schrödinger Maestro with parameters adjusted for ligand flexibility (e.g., indole ring rotation).
  • Validation: Compare binding poses of the compound with known inhibitors (e.g., Celecoxib for COX-2). Studies on analogs show hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR: ¹H/¹³C NMR to confirm indole (δ 7.5–8.0 ppm), oxadiazole (δ 8.1–8.3 ppm), and ester carbonyl (δ 170 ppm) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • Mass spectrometry (HRMS): Exact mass confirmation (e.g., calculated [M+H]⁺: 420.1423; observed: 420.1425) .

Advanced: How does the compound’s bioactivity compare to structural analogs with modified heterocycles?

Comparative studies on analogs reveal:

  • Oxadiazole vs. triazole: Replacement with 1,2,4-triazole (e.g., ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate) reduces COX-2 inhibition (IC₅₀: 1.2 µM vs. 0.8 µM for the oxadiazole derivative) due to weaker hydrophobic interactions .
  • Indole substitution: Fluorination at the indole C5 position enhances antimicrobial activity (MIC: 4 µg/mL vs. 16 µg/mL for non-fluorinated analogs) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardization: Use common cell lines (e.g., MCF-7 for anticancer assays) and controls (e.g., Doxorubicin).
  • Solubility adjustments: Optimize DMSO concentration (<0.1%) to avoid cytotoxicity artifacts .
  • Replicate studies: Cross-validate IC₅₀ values in independent labs (e.g., a 2024 study reported IC₅₀: 12 µM vs. 8 µM in 2023 due to serum concentration differences) .

Basic: What safety precautions are essential when handling this compound in the lab?

  • GHS hazards: Acute oral toxicity (Category 4), skin irritation (Category 2) .
  • Handling: Use fume hoods, nitrile gloves, and PPE.
  • First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation: Use PEG-400/water mixtures (70:30) to enhance solubility (from 0.5 mg/mL to 12 mg/mL) .
  • Prodrug design: Convert the methyl ester to a carboxylic acid for salt formation (e.g., sodium salt increases aqueous solubility 20-fold) .
  • Nanoparticle encapsulation: PLGA nanoparticles (150 nm size) improve tumor targeting in murine models .

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